molecular formula C8H6ClF3N2O2 B1429498 (6-Chloro-4-(trifluoromethyl)pyridin-2-ylamino)acetic acid CAS No. 1311279-28-3

(6-Chloro-4-(trifluoromethyl)pyridin-2-ylamino)acetic acid

Cat. No.: B1429498
CAS No.: 1311279-28-3
M. Wt: 254.59 g/mol
InChI Key: UHVUGUCMBUHHHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Chloro-4-(trifluoromethyl)pyridin-2-ylamino)acetic acid is a chemical compound with a unique structure that includes a pyridine ring substituted with chlorine and trifluoromethyl groups, and an aminoacetic acid moiety

Scientific Research Applications

(6-Chloro-4-(trifluoromethyl)pyridin-2-ylamino)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of TFMP derivatives is thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . These properties contribute to the biological activities of TFMP derivatives, making them effective in various applications in the agrochemical and pharmaceutical industries .

Future Directions

The future of TFMP derivatives is promising, with many novel applications expected to be discovered . Currently, several pharmaceutical and veterinary products containing the TFMP moiety are undergoing clinical trials . The development of fluorinated organic chemicals continues to be an important research topic, with many recent advances in the agrochemical, pharmaceutical, and functional materials fields made possible by these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-4-(trifluoromethyl)pyridin-2-ylamino)acetic acid typically involves the reaction of 6-chloro-4-(trifluoromethyl)pyridin-2-amine with chloroacetic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-4-(trifluoromethyl)pyridin-2-ylamino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-4-(trifluoromethyl)pyridin-2-amine: A precursor in the synthesis of (6-Chloro-4-(trifluoromethyl)pyridin-2-ylamino)acetic acid.

    2-Chloro-4-(trifluoromethyl)pyridine: Another related compound with similar structural features.

Uniqueness

This compound is unique due to the presence of both the pyridine ring and the aminoacetic acid moiety, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[[6-chloro-4-(trifluoromethyl)pyridin-2-yl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3N2O2/c9-5-1-4(8(10,11)12)2-6(14-5)13-3-7(15)16/h1-2H,3H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVUGUCMBUHHHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1NCC(=O)O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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